4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid
Description
4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a bromine atom
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
4-[[[2-(4-bromoindol-1-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C18H15BrN2O3/c19-15-2-1-3-16-14(15)8-9-21(16)11-17(22)20-10-12-4-6-13(7-5-12)18(23)24/h1-9H,10-11H2,(H,20,22)(H,23,24) |
InChI Key |
ACPICQBMXQKDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCC3=CC=C(C=C3)C(=O)O)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene to yield 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide to produce 7-bromo-4-(bromomethyl)-2-methylindole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The indole moiety is known to bind with high affinity to various receptors, which may play a role in its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-bromoindole: A simpler indole derivative with a bromine atom.
N-acetyltryptophan: An indole derivative with an acetyl group.
Uniqueness
4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is unique due to its combination of an indole moiety, a benzoic acid group, and a bromine atom. This unique structure imparts specific chemical and biological properties that are not found in simpler indole derivatives.
Biological Activity
4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound featuring an indole moiety, an acetylamino group, and a benzoic acid structure. This compound is of significant interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.25 g/mol. The presence of the bromine atom at the 4-position of the indole ring can significantly influence its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN2O3 |
| Molecular Weight | 373.25 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, various indole derivatives have been shown to possess activity against resistant strains of bacteria such as Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.
In a study evaluating the antibacterial properties of indole derivatives, compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, suggesting that modifications to the indole structure can enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored. Indole-based compounds have shown promising antiproliferative activities against various cancer cell lines. For example, certain derivatives exhibited significant growth suppression in rapidly dividing cancer cells such as A549 (lung cancer cells), indicating their potential as therapeutic agents in oncology .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Biofilm Disruption : Some studies suggest that indole derivatives can inhibit biofilm formation in bacteria, which is crucial for their virulence and resistance to treatment .
Study on Antimicrobial Efficacy
A recent study focused on the synthesis and evaluation of various indole derivatives, including those structurally related to this compound. The results indicated that modifications in the indole structure significantly impact antimicrobial activity, with several derivatives showing enhanced efficacy against resistant bacterial strains .
Study on Anticancer Properties
Another investigation assessed the cytotoxic effects of indole derivatives on human cancer cell lines. The study found that certain compounds derived from the indole framework exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
